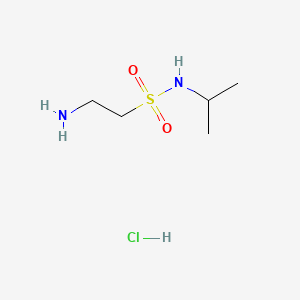

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

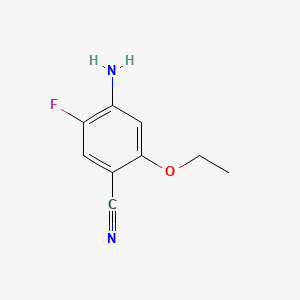

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride , also known by its CAS registry number 60-23-1 , is a chemical compound with the molecular formula C5H14N2O2S . It falls under the category of sulfonamides and is commonly used in research and laboratory settings .

Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate amine with chloroethanesulfonic acid . The resulting product is then hydrolyzed to yield the hydrochloride salt form .

科学的研究の応用

Carbonic Anhydrase Inhibition

Sulfonamides, including compounds structurally similar to 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, have been studied for their ability to inhibit carbonic anhydrase isozymes. These enzymes are involved in critical physiological processes, such as aqueous humor secretion in the eye, which is a key factor in the development of glaucoma. Inhibitors like dorzolamide, which share a sulfonamide group, have shown effectiveness in reducing intraocular pressure (IOP) in glaucomatous conditions through topical application. The research suggests that the sulfonamide moiety's ability to confer water solubility is crucial for the topical activity of these compounds as antiglaucoma drugs, highlighting the importance of the sulfonamide group in drug design for ocular applications (Borrás et al., 1999) (Menabuoni et al., 1999).

Therapeutic Implications

The inhibition of carbonic anhydrase has therapeutic implications beyond glaucoma treatment. Sulfonamides, including those structurally related to 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, have been explored for their anticonvulsant properties, suggesting potential applications in the treatment of epilepsy. These findings indicate the versatility of sulfonamide compounds in drug development for various conditions, emphasizing the need for further research into their mechanisms of action and therapeutic potential (Masereel et al., 2002).

作用機序

- The primary target of this compound is not explicitly mentioned in the available literature. However, it’s important to note that it belongs to the class of alkanolamines and has a molecular formula of C5H15ClN2O2S .

Target of Action

Result of Action

特性

IUPAC Name |

2-amino-N-propan-2-ylethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-5(2)7-10(8,9)4-3-6;/h5,7H,3-4,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEZQXPXEFXKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)